Faropenem is a synthetic penem antibiotic, belonging to the β-lactam class of antibiotics. [, , , , ] It was first developed by Suntory Institute for Biomedical Research (now Asubio Pharma). [] Faropenem is unique from carbapenems and other available β-lactams, offering a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some anaerobic bacteria. [, , , , , ] Notably, it exhibits stability against β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. [, , ] This stability makes Faropenem a potential therapeutic option for infections caused by β-lactamase-producing pathogens. While not FDA approved in the US, Faropenem is approved for use in some other countries, including Japan and India. [, , ]
Faropenem was first synthesized in the 1990s and has since been studied extensively for its pharmacological properties. It is derived from the natural penicillin structure but modified to enhance its efficacy and resistance to enzymatic degradation.
Faropenem is classified as a β-lactam antibiotic and specifically categorized as a penem. This classification highlights its structural similarities to penicillin, while also indicating its unique properties that allow it to combat bacterial resistance mechanisms.
The synthesis of Faropenem can be achieved through various methods, including multi-step processes and one-pot reactions. Key methods include:
The molecular structure of Faropenem features a β-lactam ring fused to a five-membered ring containing a sulfur atom. Its chemical formula is CHNOS, with a molecular weight of approximately 285.34 g/mol.
Faropenem undergoes hydrolysis reactions catalyzed by various β-lactamases, leading to the opening of the β-lactam ring. This reaction is crucial for understanding its interaction with resistant bacterial strains.
Faropenem exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, Faropenem disrupts cell wall integrity, leading to bacterial lysis.
Faropenem is primarily used in clinical settings as an antibiotic for treating infections caused by resistant bacteria. Its broad-spectrum activity makes it suitable for empirical therapy in severe infections where resistance is suspected.
In addition to therapeutic applications, Faropenem serves as a model compound in pharmaceutical research aimed at developing new β-lactam antibiotics with improved efficacy against resistant strains. Researchers continue to explore modifications to enhance its pharmacokinetic properties and reduce potential side effects.
Penem antibiotics represent a synthetic class of β-lactam antimicrobials designed as molecular hybrids between penicillins and cephalosporins. Unlike naturally occurring carbapenems, penems result from deliberate chemical innovation to combine advantageous properties of both penicillin and cephalosporin classes. The pioneering work on penem structures began in the 1970s, with Woodward's conceptualization of a scaffold featuring the fundamental β-lactam ring fused with a partially unsaturated five-membered thiazole ring containing a sulfur atom at position 1. Faropenem emerged as the first clinically developed penem, reaching clinical trials in the 1990s and subsequently achieving regulatory approval in Japan in 1997 under the brand name Farom® (marketed by Suntory) [1] [7]. This milestone represented a significant advancement in β-lactam therapeutics, particularly due to its oral bioavailability – a feature notably absent in most early carbapenems. While numerous penem analogs were synthesized and evaluated (including sulopenem and ritipenem), faropenem remains the most widely used and studied representative of this antibiotic subclass globally [5] [7].
Faropenem (chemical formula: C₁₂H₁₅NO₅S; molecular weight: 285.31 g/mol) occupies a distinct niche within the broader β-lactam antibiotic family. Structurally, it is characterized by a β-lactam ring fused to a five-membered ring containing sulfur (thiazolidine), but crucially differs from penicillins by having a double bond between C2 and C3 and from carbapenems by possessing a sulfur atom instead of a methylene group at position 1 [5] [7]. Its defining structural feature is the C2 tetrahydrofuran (THF) ring substituent, which significantly contributes to its chemical stability and pharmacological profile [3] [10].
Mechanistically, faropenem functions like other β-lactams by irreversibly binding to penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall (peptidoglycan) biosynthesis. This binding inhibits the transpeptidation reaction, disrupting cell wall cross-linking and leading to bacterial cell lysis and death, particularly in actively dividing cells [3] [6]. A key advantage over many other β-lactams is its enhanced stability against a wide range of β-lactamases, including many extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. This stability stems primarily from its unique structure, particularly the THF ring, which impedes hydrolysis by these enzymes [3] [10]. Furthermore, its oral bioavailability (approximately 70-80% when administered as the prodrug faropenem medoxomil/daloxate) provides a significant therapeutic advantage over intravenous carbapenems for community-acquired infections [2] [7].
Faropenem's regulatory journey reflects significant regional disparities. It was first approved in Japan (1997) and subsequently in India, China, Bangladesh (as Orfanem®), and several other Asian countries. Its primary approved indications encompass respiratory tract infections (e.g., community-acquired pneumonia, acute bacterial sinusitis, acute exacerbations of chronic bronchitis), urinary tract infections (UTIs), skin and soft tissue infections, and gynecological infections [1] [6] [9]. Notably, faropenem has never received approval from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The FDA issued a "nonapprovable" letter in response to Replidyne's New Drug Application (submitted December 2005), citing insufficient data for indications like community-acquired pneumonia and bacterial sinusitis, effectively halting its development in Western markets [6] [8].
Despite the lack of Western approvals, faropenem consumption has surged dramatically in countries where it is available, particularly in India. Sales data indicates a staggering 154% increase between 2010 and 2014 (rising from 7.4 million to 18.9 million standard units), with this upward trend continuing into recent years (approximately 1.75 million standard units in 2018 to 3.25 million in 2020) [2] [8]. This rise is concerning given the absence of standardized susceptibility testing and interpretative breakpoints for faropenem from major bodies like CLSI and EUCAST, complicating clinical decision-making and stewardship efforts [2].
Table 1: Global Regulatory Status of Faropenem (Select Countries)
Country/Region | Approval Status | Year of First Approval | Primary Approved Indications | Key Trade Names |
---|---|---|---|---|
Japan | Approved | 1997 | RTIs, UTIs, Skin/SSSI, Gynecological | Farom® |
India | Approved | Early 2000s | RTIs, UTIs | Farokaa®, various generics |
China | Approved | ~2000s | RTIs, UTIs | Various generics |
Bangladesh | Approved | ~2000s | RTIs, UTIs | Orfanem® |
United States | Not Approved | - | - | - |
European Union | Not Approved | - | - | - |
Other Regions | Limited approvals (e.g., some Asian countries) | Varies | RTIs, UTIs | Varies |
RTIs: Respiratory Tract Infections; UTIs: Urinary Tract Infections; SSSI: Skin and Skin Structure Infections [1] [6] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7